molecular formula C17H14FN3OS2 B11187124 2-fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11187124
M. Wt: 359.4 g/mol
InChI Key: AXXPYYKGQSJPKA-UHFFFAOYSA-N
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Description

2-Fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylbenzylthio group at the 5-position and a 2-fluorobenzamide moiety at the 2-position. The fluorine atom at the ortho position of the benzamide ring likely enhances metabolic stability and binding affinity to biological targets, while the 4-methylbenzylthio group contributes to lipophilicity and steric bulk . This compound belongs to a class of thiadiazole derivatives widely studied for their anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

2-fluoro-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14FN3OS2/c1-11-6-8-12(9-7-11)10-23-17-21-20-16(24-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

AXXPYYKGQSJPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A streamlined approach combines thiadiazole formation, thioether linkage, and amidation in a single reactor. This method reduces purification steps but requires precise stoichiometric control.

Conditions :

  • Reagents : Thiosemicarbazide, 4-methylbenzyl bromide, and 2-fluorobenzoyl chloride.

  • Catalyst : Pyridine for acid scavenging.

  • Yield : 60–65%, lower than stepwise methods.

Solid-Phase Synthesis

Immobilized thiadiazole precursors on resin allow for automated synthesis, though this is less common due to scalability challenges.

Purification and Analytical Validation

Chromatography :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity.

Spectroscopic Confirmation :

  • Mass Spectrometry : Molecular ion peak at m/z 385.1 [M+H]⁺.

  • X-ray Crystallography : Confirms planar thiadiazole ring and dihedral angles between substituents.

Yield and Scalability Data

StepReaction ConditionsYield (%)Purity (%)
Thiadiazole formationH₂O, (NH₄)Fe(SO₄)₂, 24 h reflux7492
Thioether synthesisDMF, K₂CO₃, 18 h, 60°C8295
Amide couplingAcetonitrile, EDC/HOBt, 24 h6897

Challenges and Mitigation Strategies

  • Thiol Oxidation : The -SH group is prone to oxidation, forming disulfides. Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) suppresses this.

  • Amide Hydrolysis : Acidic or prolonged aqueous workup can cleave the amide bond. Neutral pH and minimized water exposure are critical.

  • Regioselectivity : Competing substitutions at the 2- and 5-positions are avoided by stepwise functionalization.

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented for antimicrobial and anticonvulsant applications. For example, EP3545764A1 discloses crystallization techniques for thiadiazole derivatives, emphasizing solvent selection (toluene/acetonitrile) and temperature gradients .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

CompoundActivityMIC (μg/mL)Target Organism
This compoundModerateTBDStaphylococcus aureus, Escherichia coli
Derivative ASignificant32.6Aspergillus niger
Derivative BHigh24–26Candida albicans

Studies have shown that compounds with halogen substitutions, like fluorine, enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound against breast cancer cell lines (MDA-MB-231), revealing an IC50 value significantly lower than standard chemotherapeutics like cisplatin.

Table 2: Antitumor Activity

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2313.3
CisplatinMDA-MB-23110.0

This indicates potent activity and suggests further exploration for therapeutic applications in oncology.

Antiviral Activity

Emerging studies suggest that thiadiazole derivatives may possess antiviral properties by interfering with viral replication mechanisms. While specific data on this compound is limited, related compounds have shown promise in inhibiting viral enzymes critical for replication .

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Thiadiazole derivatives with structural modifications at the 5-position (sulfur-linked substituents) and 2-position (amide-linked aryl groups) exhibit diverse physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties
Compound Name Substituent at 5-position Substituent at 2-position Melting Point (°C) Yield (%) logP Molecular Weight
Target compound 4-Methylbenzylthio 2-Fluorobenzamide 169–171 67 ~3.2* 393.44 (calc.)
5j () 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82 N/A 476.97
5c () 4-Methylbenzylthio 2-(5-Phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide 169–171 67 N/A 513.69
4i () (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methylthio 4-Methoxybenzamide N/A N/A N/A 452.49
Compound 16 () Propylthio 2-Fluorobenzamide N/A N/A 3.23 265.31

Key Observations :

  • The 4-methylbenzylthio group in the target compound confers a higher melting point (169–171°C) compared to analogs with smaller alkyl chains (e.g., propylthio in ) due to enhanced crystallinity from aromatic stacking .
  • The fluorine atom in the target compound moderately increases logP compared to non-fluorinated analogs, suggesting improved membrane permeability .
Anticancer Activity
  • Compound 5j () : The 4-chlorobenzylthio analog demonstrated pro-apoptotic activity in preliminary screens, suggesting halogen substitution may enhance cytotoxicity .
  • Compound 4i () : Exhibited nematocidal activity, highlighting the role of oxadiazole-thiadiazole hybrids in targeting parasitic pathways .
Antimicrobial Activity
  • Compound 5c () : The 4-methylbenzylthio analog showed moderate antimicrobial activity, likely due to the thiadiazinan-thione moiety enhancing redox modulation .
  • Compound 9g () : A sulfonamide-thiadiazole derivative with a 4-hydroxy-3-methoxybenzylidene group demonstrated antioxidant activity (ABTS•+ scavenging), suggesting electron-donating groups improve radical quenching .

Biological Activity

2-Fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, backed by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by the presence of a thiadiazole ring that contributes to its biological activity. The fluorine substituent on the benzamide moiety is believed to enhance its pharmacological properties.

Structural Formula

C15H15FN2S2\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{2}\text{S}_{2}

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, a study demonstrated that various thiadiazole derivatives showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound 2-fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide was evaluated alongside these derivatives.

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
2-Fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamideHeLa0.95Induction of apoptosis
SorafenibHeLa7.91VEGFR-2 inhibition

The above table illustrates the comparative cytotoxicity of the compound against HeLa cells, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Research Findings

A study reported that certain derivatives exhibited a significant reduction in inflammation markers in animal models. The compound was tested for its ability to reduce swelling and pain in induced inflammation models.

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. Research has shown that they possess activity against various bacterial strains.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.

The biological activities of 2-fluoro-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are attributed to its interaction with specific molecular targets:

  • VEGFR Inhibition : The compound binds to vascular endothelial growth factor receptor (VEGFR), inhibiting angiogenesis in tumor cells.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing inflammation.
  • Bacterial Cell Wall Disruption : Its structure allows it to penetrate bacterial membranes and disrupt cellular functions.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement (R-factor < 0.08) .
  • NMR spectroscopy : Confirm substituent positions via 1H^1H (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C NMR (δ 165 ppm for carbonyl groups) .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ peak at m/z 402.3 .

How does this compound induce apoptosis in cancer cells?

Advanced Research Focus
Mechanistic studies reveal:

  • Cell cycle arrest : Downregulation of CDK1 and cyclin A2 at 10 μM concentration (Western blot) .
  • Pro-apoptotic effects : Upregulation of Bax/Bcl-2 ratio (flow cytometry) and caspase-3 activation .
    Experimental Design : Use MCF-7 (breast) and A549 (lung) cancer lines; compare IC50_{50} values (e.g., 0.034–0.084 mmol/L) with cisplatin controls .

What structural features enhance its bioactivity?

Q. Advanced Research Focus

  • Thiadiazole core : Essential for π-π stacking with kinase active sites .
  • Fluorobenzamide moiety : Increases lipophilicity (logP ~3.2) and membrane permeability .
  • 4-Methylbenzylthio group : Enhances selectivity for tumor cells (IC50_{50} 0.5x lower in NIH3T3 fibroblasts) .

How to resolve contradictions in reported IC50_{50}50​ values across cell lines?

Advanced Research Focus
Discrepancies arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter bioavailability .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation .
    Resolution : Normalize data using internal standards (e.g., doxorubicin) and report SEM across ≥3 replicates .

What in silico tools predict target interactions?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina identifies binding to CDK1 (PDB: 3QHR; docking score −9.2 kcal/mol) .
  • Pharmacophore modeling : Highlight hydrogen-bond acceptors (thiadiazole N) and hydrophobic regions (fluorobenzamide) .
    Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .

How to design SAR studies for derivatives?

Advanced Research Focus
Table 1 : Substituent Effects on Anticancer Activity

SubstituentIC50_{50} (MCF-7, μmol/L)Selectivity Index (vs. NIH3T3)
4-Methylbenzylthio0.084 ± 0.0203.5
Ethylthio0.120 ± 0.0152.1
Propylthio0.210 ± 0.0301.8
Key Insight : Bulky substituents reduce potency but improve selectivity .

What analytical methods assess stability under physiological conditions?

Q. Basic Research Focus

  • pH stability : Incubate in PBS (pH 7.4 and 5.0) for 24h; monitor degradation via UPLC-MS .
  • Thermal stability : DSC shows decomposition onset at 215°C (ΔH = 148 J/g) .
    Result : >90% remains intact at 37°C/pH 7.4, supporting in vivo testing .

How to evaluate off-target effects in kinase inhibition?

Q. Advanced Research Focus

  • Kinase profiling : Use Eurofins KinaseProfiler™ (IC50_{50} for CDK1 = 0.12 μM vs. CDK2 = 1.8 μM) .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., p53 activation) .
    Mitigation : Optimize dosing to minimize ERK/MAPK pathway inhibition .

What in vivo models validate antitumor efficacy?

Q. Advanced Research Focus

  • Xenograft models : Administer 25 mg/kg/day (i.p.) to BALB/c nude mice with MCF-7 tumors; 40% reduction in tumor volume vs. control (p < 0.01) .
  • Toxicity screening : No weight loss or hepatotoxicity (ALT/AST levels < 2x baseline) .
    Recommendation : Combine with PD-1 inhibitors to enhance immune response .

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